1-Bromo-2-methoxy-4-(methylsulfonyl)benzene
Overview
Description
1-Bromo-2-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO3S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene is the benzylic position of the benzene ring . This compound can undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . The benzylic position is particularly reactive due to the resonance stabilization that can occur after the reaction .
Mode of Action
This compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide . This reaction is a type of nucleophilic substitution, where the bromine atom is replaced by the benzene sulfonamide . The reaction can occur via an SN2 pathway for primary benzylic halides, and via an SN1 pathway for secondary and tertiary benzylic halides .
Biochemical Pathways
The biochemical pathway involved in this reaction is the free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting benzylic radical can then react with NBS to form the brominated compound .
Pharmacokinetics
The compound’s reactivity at the benzylic position suggests that it could be metabolized through pathways involving nucleophilic substitution or oxidation .
Result of Action
The result of the action of this compound is the formation of a new compound through the coupling reaction with benzene sulfonamide . This results in the corresponding N-aryl sulfonamide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper (I)iodide is necessary for the coupling reaction to occur . Additionally, the reaction rate can be affected by the temperature and the solvent used . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-4-(methylsulfonyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxy-4-(methylsulfonyl)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
N-Aryl Sulfonamides: Formed through coupling reactions with sulfonamides.
Scientific Research Applications
1-Bromo-2-methoxy-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.
1-Bromo-2,3-dimethyl-4-(methylsulfonyl)benzene: Contains additional methyl groups, altering its steric and electronic properties.
1-Bromo-4-methoxy-2-(methylsulfonyl)benzene: Similar structure but different substitution pattern.
Properties
IUPAC Name |
1-bromo-2-methoxy-4-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKPGMTQBHSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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